molecular formula C16H15F3N2OS B5508077 N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B5508077
M. Wt: 340.4 g/mol
InChI Key: DVISDEGRCQMRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with a trifluoromethyl group attached to a pyridine ring, a sulfanyl group, and a dimethylphenyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the acetamide backbone and the introduction of the trifluoromethyl and sulfanyl groups. Common synthetic routes may include:

    Step 1: Formation of the acetamide backbone through the reaction of an appropriate amine with acetic anhydride or acetyl chloride.

    Step 2: Introduction of the trifluoromethyl group via nucleophilic substitution or other suitable methods.

    Step 3: Attachment of the sulfanyl group through thiolation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the pyridine ring or other functional groups.

    Substitution: The trifluoromethyl and dimethylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and sulfanyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide: can be compared with other acetamides or compounds containing trifluoromethyl and sulfanyl groups.

    N-(2,6-dimethylphenyl)acetamide: Lacks the trifluoromethyl and sulfanyl groups, resulting in different chemical properties.

    2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide: Lacks the dimethylphenyl group, affecting its reactivity and applications.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2OS/c1-10-4-3-5-11(2)15(10)21-13(22)9-23-14-7-6-12(8-20-14)16(17,18)19/h3-8H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVISDEGRCQMRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.